(11beta)-21-[[4-(Chloromethyl)benzoyl]oxy]-11,17-dihydroxypregna-1,4-diene-3,20-dione
Description
(11beta)-21-[[4-(Chloromethyl)benzoyl]oxy]-11,17-dihydroxypregna-1,4-diene-3,20-dione is a useful research compound. Its molecular formula is C29H33ClO6 and its molecular weight is 513.0 g/mol. The purity is usually 95%.
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Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for (11beta)-21-[[4-(Chloromethyl)benzoyl]oxy]-11,17-dihydroxypregna-1,4-diene-3,20-dione involves the conversion of starting materials into intermediate compounds, which are then further transformed into the final product. The key steps in the synthesis pathway include protection of hydroxyl groups, selective chlorination, and coupling reactions.
Starting Materials
Pregna-1,4-diene-3,20-dione, 4-(Chloromethyl)benzoic acid, Triethylamine, Methanol, Acetic anhydride, Pyridine, Hydrochloric acid, Sodium hydroxide, Diethyl ether, Chloroform, Methylene chloride
Reaction
Step 1: Protection of hydroxyl groups in pregna-1,4-diene-3,20-dione using acetic anhydride and pyridine to form 11-acetoxy-17-hydroxy-pregna-1,4-diene-3,20-dione, Step 2: Selective chlorination of 4-(Chloromethyl)benzoic acid using thionyl chloride and methylene chloride to form 4-(Chloromethyl)benzoyl chloride, Step 3: Coupling of 11-acetoxy-17-hydroxy-pregna-1,4-diene-3,20-dione and 4-(Chloromethyl)benzoyl chloride using triethylamine and methanol to form (11beta)-21-[[4-(Chloromethyl)benzoyl]oxy]-11,17-dihydroxypregna-1,4-diene-3,20-dione, Step 4: Deprotection of acetoxy group using sodium hydroxide and methanol to obtain the final product
properties
IUPAC Name |
[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-(chloromethyl)benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H33ClO6/c1-27-11-9-20(31)13-19(27)7-8-21-22-10-12-29(35,28(22,2)14-23(32)25(21)27)24(33)16-36-26(34)18-5-3-17(15-30)4-6-18/h3-6,9,11,13,21-23,25,32,35H,7-8,10,12,14-16H2,1-2H3/t21-,22-,23-,25+,27-,28-,29-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNAZHDOSLIXHIM-KGWLDMEJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3C(C1CCC2(C(=O)COC(=O)C4=CC=C(C=C4)CCl)O)CCC5=CC(=O)C=CC35C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)COC(=O)C4=CC=C(C=C4)CCl)O)CCC5=CC(=O)C=C[C@]35C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H33ClO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501131940 | |
Record name | (11β)-21-[[4-(Chloromethyl)benzoyl]oxy]-11,17-dihydroxypregna-1,4-diene-3,20-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501131940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
513.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl 4-(chloromethyl)benzoate | |
CAS RN |
571186-61-3 | |
Record name | (11β)-21-[[4-(Chloromethyl)benzoyl]oxy]-11,17-dihydroxypregna-1,4-diene-3,20-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=571186-61-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (11β)-21-[[4-(Chloromethyl)benzoyl]oxy]-11,17-dihydroxypregna-1,4-diene-3,20-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501131940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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